8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
Overview
Description
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 255.07 . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .Scientific Research Applications
Synthesis and Pharmaceutical Applications
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid and related compounds have been extensively studied for their pharmaceutical potential. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been achieved through reactions involving 2-aminopyridines, with evaluations for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, 2-phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives have been synthesized and tested for antiinflammatory and analgesic properties (Di Chiacchio et al., 1998).
Chemical Synthesis and Modification
Chemical modification and synthesis of related compounds are other significant areas of research. For example, Halogenation of imidazo[4,5-b]pyridines, which are structurally similar to this compound, shows different pathways depending on the conditions, leading to various derivates (Yutilov et al., 2005). The Suzuki–Miyaura borylation reaction has also been employed for the synthesis of dimerization products involving 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, highlighting its potential in pharmaceutical synthesis (Sanghavi et al., 2022).
Biological and Medicinal Chemistry
In biological and medicinal chemistry, these compounds have been explored for various activities. The anti-hepatitis B virus (HBV) activity of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives has been investigated, demonstrating significant inhibition of HBV DNA replication in some derivatives (Chen et al., 2011). Furthermore, novel imidazo[1,2-a]pyridines have been synthesized and evaluated as potential antiprotozoal agents, showing strong DNA affinity and in vitro activity against certain pathogens (Ismail et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSQYAYTUUQLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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